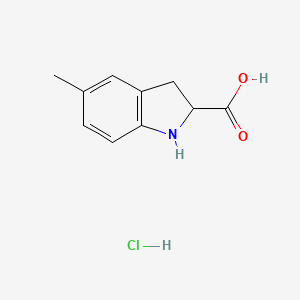

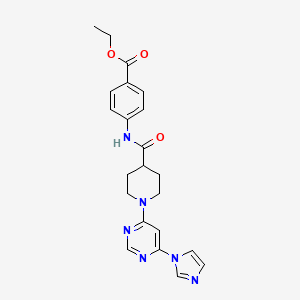

![molecular formula C23H21FN4OS B2790320 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242901-50-3](/img/structure/B2790320.png)

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of piperazine derivatives, a key component of this compound, has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl moiety next to the piperazine ring, which is essential for its inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The structure-activity relationship study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these pathways and their downstream effects.

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This can have significant implications in the context of chemotherapy, where nucleoside transport is often targeted.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the addition of the 3-methylphenyl group.", "Starting Materials": [ "2-amino-4-methylthiophene-3-carboxylic acid", "thionyl chloride", "2-aminopyrimidine", "ethyl acetoacetate", "2-fluoroaniline", "piperazine", "3-methylbenzaldehyde", "sodium hydride", "dimethylformamide", "acetic anhydride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Conversion of 2-amino-4-methylthiophene-3-carboxylic acid to the corresponding acid chloride using thionyl chloride", "Reaction of the acid chloride with 2-aminopyrimidine to form the thieno[3,2-d]pyrimidin-4(3H)-one ring system", "Alkylation of the thieno[3,2-d]pyrimidin-4(3H)-one with ethyl acetoacetate to introduce the ethyl acetoacetate group", "Reduction of 2-fluoroaniline with sodium hydride in dimethylformamide to form the 2-fluoroaniline", "Reaction of the 2-fluoroaniline with piperazine in acetic anhydride and triethylamine to form the piperazine group", "Introduction of the piperazine group to the thieno[3,2-d]pyrimidin-4(3H)-one by reaction with hydrochloric acid", "Addition of the 3-methylphenyl group to the piperazine using sodium hydroxide and diethyl ether as solvents", "Purification of the final product using water and recrystallization" ] } | |

CAS RN |

1242901-50-3 |

Product Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |

Molecular Formula |

C23H21FN4OS |

Molecular Weight |

420.51 |

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |

InChI Key |

PLXOVJCPVGGTGM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

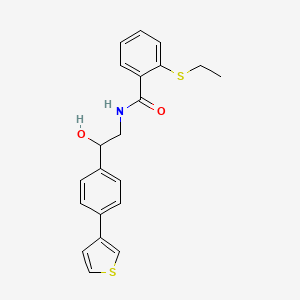

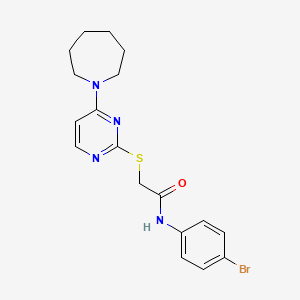

![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)

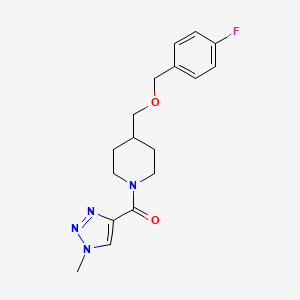

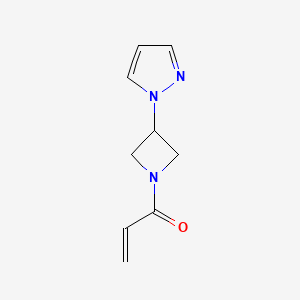

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2790243.png)

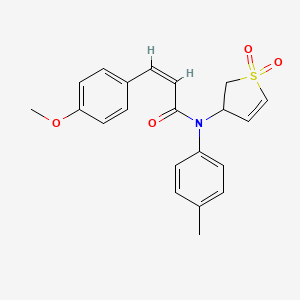

![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)

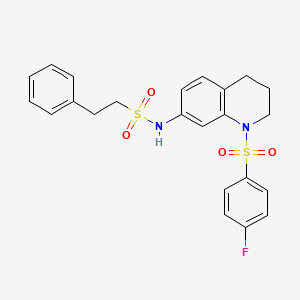

![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)

![2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2790257.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2790258.png)